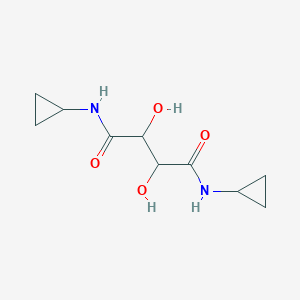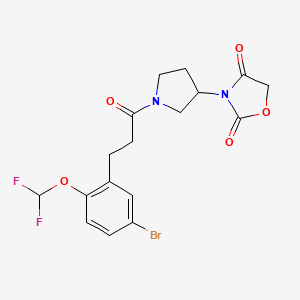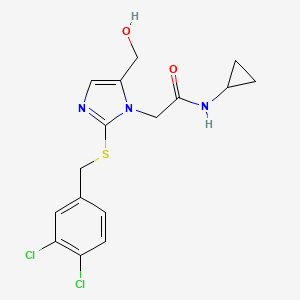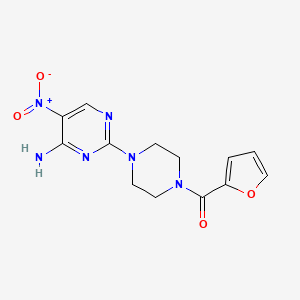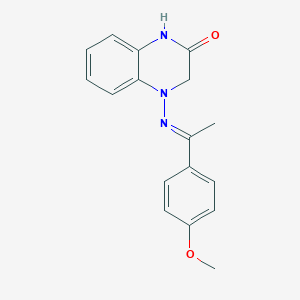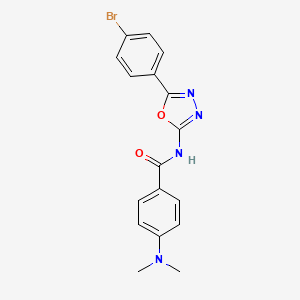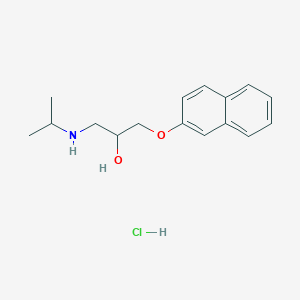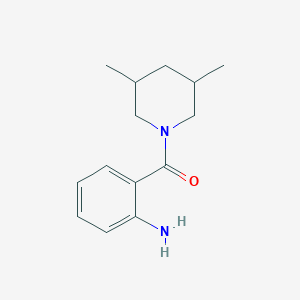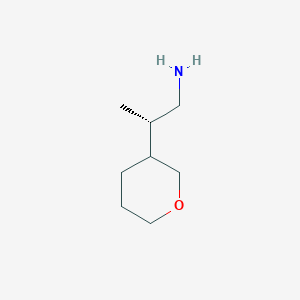
(2S)-2-(Oxan-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxan-3-yl)propan-1-amine, also known as (S)-3-amino-1-(oxan-3-yl)propan-2-ol, is a chiral amine that has received significant attention in recent years due to its potential applications in the pharmaceutical industry. This molecule is a derivative of propanolamine, which is commonly used as a decongestant and bronchodilator. The synthesis of (2S)-2-(Oxan-3-yl)propan-1-amine is a complex process that involves several steps, but the resulting product has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. This molecule can also act as a ligand in metal-catalyzed reactions, which can influence the outcome of these reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(Oxan-3-yl)propan-1-amine. However, it has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in pharmaceutical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(Oxan-3-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be used to produce enantiomerically pure compounds. This molecule can also act as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. However, one limitation of using (2S)-2-(Oxan-3-yl)propan-1-amine is the complexity of its synthesis, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of (2S)-2-(Oxan-3-yl)propan-1-amine. One potential application is in the development of new drugs, particularly those that require enantiomerically pure compounds. This molecule can also be used as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-amine and its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of (2S)-2-(Oxan-3-yl)propan-1-amine involves the reaction of oxirane with propanolamine in the presence of a catalyst. The reaction proceeds through an opening of the oxirane ring, followed by a nucleophilic attack by the amine group of propanolamine. The resulting product is a chiral amine that can be isolated and purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(2S)-2-(Oxan-3-yl)propan-1-amine has shown potential applications in the pharmaceutical industry, particularly in the development of new drugs. This molecule has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, which can be used to produce complex organic molecules.
Propriétés
IUPAC Name |
(2S)-2-(oxan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxan-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)
![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

